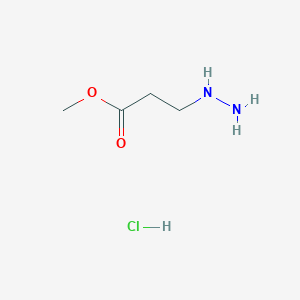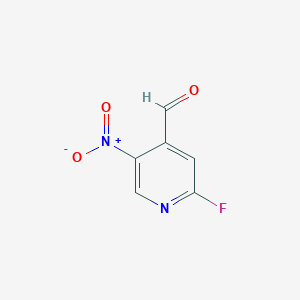
4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is a synthetic organic compound characterized by its morpholine ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable diacid or diacid derivative under acidic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. tert-Butyl chloride and methyl iodide are common reagents used for this purpose.
Esterification: The final step involves the esterification of the carboxyl groups using alcohols in the presence of acid catalysts.
Industrial Production Methods
In industrial settings, the production of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation steps to maintain precise control over reaction conditions.
Automated Esterification: Employing automated systems for the esterification process to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of polymers and resins with specific mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl) 2-methyl (S)-morpholine-2,4-dicarboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
4-(tert-Butyl) 2-ethyl ®-morpholine-2,4-dicarboxylate: A structurally similar compound with an ethyl group instead of a methyl group.
4-(tert-Butyl) 2-methyl ®-piperidine-2,4-dicarboxylate: A compound with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its tert-butyl group provides steric hindrance, enhancing its stability and selectivity in biochemical interactions.
This detailed overview should provide a comprehensive understanding of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R)-morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
RZIYWKZWSSFEFI-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)





![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

